molecular formula C24H26BrN3O2 B5970421 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide

6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide

Cat. No. B5970421
M. Wt: 468.4 g/mol
InChI Key: CXJDNWNEXOVCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide in lab experiments is its potential to target multiple signaling pathways that are involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide. One potential area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the investigation of its potential use in the treatment of viral infections such as COVID-19. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various experiments.

Synthesis Methods

The synthesis of 6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide involves the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with 3-methylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 3-(4-morpholinyl)propylamine to obtain the final product.

Scientific Research Applications

6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

6-bromo-2-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O2/c1-17-4-2-5-18(14-17)23-16-21(20-15-19(25)6-7-22(20)27-23)24(29)26-8-3-9-28-10-12-30-13-11-28/h2,4-7,14-16H,3,8-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJDNWNEXOVCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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